Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor. It is a pyrazole derivative known for its ability to block the effects of cannabinoid agonists. [, , , , , , , , , , , ]
Relevance: Although SR141716A does not share the isoxazolyl or pyrazinyl moiety present in (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, it is structurally related through the shared presence of a piperidine ring directly attached to a carbonyl group. This structural motif, where the piperidine acts as a linker between two pharmacophoric moieties, is common in various pharmaceutical agents. [, , , , , , , , , , , ]
Compound Description: AM251 is a potent and selective cannabinoid CB1 receptor antagonist/inverse agonist. It is commonly used in research to investigate the role of CB1 receptors in various physiological processes. [, , , , , ]
Relevance: Similar to SR141716A, AM251 shares the piperidine-carbonyl structural motif with (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, despite lacking the isoxazolyl and pyrazinyl groups. This structural similarity places them in the same broad category of compounds where piperidine acts as a linker between pharmacophoric groups. [, , , , , ]
Compound Description: WIN 55,212-2 is a potent synthetic cannabinoid agonist with high affinity for both CB1 and CB2 receptors. It is widely used in research for its cannabinomimetic effects. [, , , , , , , , , , , , , ]
Relevance: WIN 55,212-2 shares a similar carbonyl-heterocycle-heterocycle structure with (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone. Although the specific heterocycles differ, this general structural framework is often encountered in molecules targeting G protein-coupled receptors, including cannabinoid receptors. [, , , , , , , , , , , , , ]
Compound Description: AM630 is a selective antagonist for the cannabinoid CB2 receptor. [, , , , , , , ]
Relevance: AM630, like (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, features a carbonyl group linked to two aromatic/heterocyclic moieties. While the specific heterocycles and substituents differ, this general structural arrangement suggests a potential for interactions with similar biological targets, particularly G protein-coupled receptors. [, , , , , , , ]
Compound Description: This compound is an inhibitor of tryptase, an enzyme found in mast cells. []
Relevance: This tryptase inhibitor is structurally related to (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone through the piperidine-carbonyl linkage. Both compounds share this core structure, suggesting a potential for similar pharmacological activities, even though their specific targets and substituents differ. []
Compound Description: This compound is a prodrug for a tryptase inhibitor. It is designed to be metabolized in the body to release the active tryptase inhibitor. []
Relevance: This prodrug shares a core structure with (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, featuring a piperidine ring linked to a carbonyl group and further connected to an indole moiety. This structural similarity highlights the versatility of the piperidine-carbonyl framework in designing molecules for various pharmacological targets. []
Compound Description: ADX47273 is a potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator. It exhibits preclinical antipsychotic-like and procognitive activities. []
Relevance: ADX47273 is structurally related to (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone through the presence of the piperidine-carbonyl linkage and the incorporation of a heterocyclic ring system. While the heterocyclic rings are different (oxadiazole in ADX47273 and pyrazine and isoxazole in the target compound), the overall structural similarity suggests potential for interaction with similar biological targets. []
Compound Description: This compound is a potent and selective inhibitor of the I(Kur) potassium current, a target for the treatment of atrial fibrillation. []
Relevance: This I(Kur) inhibitor, despite having a pyrrolidine instead of a piperidine ring, is notably related to (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone due to the presence of a 5-methylisoxazol-3-yl group directly attached to the carbonyl moiety. This shared structural feature highlights the importance of the 5-methylisoxazol-3-yl group for potential biological activity. []
6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one
Compound Description: This compound is a multi-target small molecule with dual-target activities against acetylcholinesterase and monoamine oxidase B. It also exhibits affinity for sigma 1/2 receptors. []
Relevance: Although this compound differs significantly from (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone in its core structure, it shares the presence of a piperidine ring linked to an oxygen atom, highlighting the potential of this structural element for modulating biological activity across different targets. []
6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one
Compound Description: This compound exhibits affinity for sigma 1/2 receptors, particularly showing high affinity for the sigma 1 receptor. []
Relevance: This sigma receptor ligand is structurally related to (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone through the shared presence of a heterocycle linked to an oxygen atom. In both cases, a six-membered heterocycle (pyrazine in the target compound, morpholine in this compound) is connected to an oxygen atom that is part of a larger molecular framework. This structural similarity points to potential shared features in their interactions with biological targets. []
(m)VD-Hemopressin(α) (VDPVNFKLLSH-OH)
Compound Description: (m)VD-Hemopressin(α) is an 11-residue α-hemoglobin–derived peptide and a selective agonist for the CB1 cannabinoid receptor. It exhibits antinociceptive effects in vivo. []
Relevance: (m)VD-Hemopressin(α), despite being a peptide, bears a functional resemblance to (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone. Both compounds act as agonists for the CB1 receptor. This shared pharmacological activity, despite their structural differences, suggests that they may share key pharmacophoric features or interact with similar binding sites on the receptor. []
Compound Description: SAB378 is a peripherally restricted cannabinoid CB1/CB2 receptor agonist. It is known to inhibit gastrointestinal motility. []
Relevance: SAB378, although structurally distinct from (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, shares the property of being a cannabinoid receptor agonist. This commonality suggests that they may interact with similar binding sites on the receptor or share key pharmacophoric features, despite their structural differences. []
Compound Description: PSNCBAM-1 is a cannabinoid CB1 receptor allosteric antagonist. It reduces the efficacy of CB1 receptor ligands and is associated with hypophagic effects in vivo. []
Relevance: PSNCBAM-1, although structurally different from (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, is relevant because both compounds target the CB1 receptor. PSNCBAM-1 acts as an allosteric antagonist, whereas the target compound’s activity at the CB1 receptor is unknown. This comparison highlights the diverse ways compounds can interact with the same receptor, leading to different pharmacological effects. []
Compound Description: VU0424465 is a metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator that can induce desensitization of mGlu5 signaling. []
Relevance: VU0424465, while lacking the piperidine and isoxazole moieties present in (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, offers a point of comparison in terms of its target, mGlu5. Both compounds target G protein-coupled receptors, though VU0424465 modulates mGlu5 while the target compound’s specific receptor interactions are unknown. This comparison highlights the potential for structurally diverse compounds to interact with G protein-coupled receptors. []
Compound Description: CDPPB is a metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator. It enhances the activity of mGlu5 but does not induce desensitization in all cell types. []
Relevance: CDPPB, though structurally distinct from (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, shares the property of being a mGlu5 positive allosteric modulator. This shared target, even with different structural frameworks, highlights the potential for diverse chemical structures to modulate the activity of the same receptor. []
Compound Description: This compound series represents a novel structural class of 5-HT1A receptor agonists. []
Relevance: This series of 5-HT1A receptor agonists is structurally related to (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone through the shared presence of a piperidine-carbonyl linkage. In both structures, the piperidine ring acts as a linker between two pharmacophoric moieties, suggesting a possible common strategy for designing molecules that interact with G protein-coupled receptors. []
Compound Description: F13714 is a potent and orally active 5-HT1A receptor agonist with significant antidepressant potential. It has high affinity for the 5-HT1A receptor and exhibits greater efficacy than imipramine in the forced swim test. [, ]
Relevance: F13714, like (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, features a piperidine ring attached to a carbonyl group and an aromatic moiety. The presence of this common structural motif suggests that these compounds, despite targeting different receptors, may share some general features in their interactions with G protein-coupled receptors. [, ]
Compound Description: Compound 70 is a potent and selective 5-HT1A receptor agonist. It has high affinity for 5-HT1A receptors and shows more potent inhibitory activity on cAMP accumulation in HA7 cells compared to the prototypical 5-HT1A agonist (±)-8-OH-DPAT. []
Relevance: Compound 70 is structurally related to (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone through the shared presence of a piperidine ring directly linked to a carbonyl group and an aromatic moiety. This common structural feature suggests a possible shared strategy in the design of molecules targeting G protein-coupled receptors. []
Compound Description: Compound 36 is a potent and selective 5-HT1A receptor agonist that shows efficacy comparable to the prototypical agonist (±)-8-OH-DPAT in inhibiting cAMP accumulation in HA7 cells. []
Relevance: Compound 36 is structurally related to (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone through the presence of the piperidine-carbonyl linkage and an aromatic moiety. This structural similarity, despite their different target receptors, suggests these compounds may share some features in their interactions with G protein-coupled receptors. []
Compound Description: P88 is a related substance of Iloperidone, an antipsychotic drug. It is structurally related to Iloperidone but exhibits different pharmacological properties. []
Relevance: P88 is structurally related to (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone through the presence of a piperidine ring and a benzisoxazole moiety. Both compounds incorporate these structural elements, suggesting a potential for similar binding interactions with certain biological targets. []
Compound Description: P95 is another related substance of Iloperidone, an antipsychotic drug. It is structurally similar to Iloperidone but possesses different pharmacological properties. []
Relevance: Similar to P88, P95 shares structural similarities with (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone through the piperidine ring and the benzisoxazole moiety. This shared structural feature, even within different molecular contexts, suggests a potential for similar interactions with certain biological targets. []
Compound Description: Compound B is a related substance of Iloperidone, an antipsychotic drug. It is a synthetic intermediate used in the synthesis of Iloperidone. []
Relevance: Compound B is related to (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone through the presence of the piperidine ring linked to a carbonyl group and a fluorinated aromatic moiety. Despite differences in their overall structures and biological activities, this shared structural motif suggests a potential for similar binding interactions with certain targets. []
Compound Description: Compound C is a related substance of Iloperidone. It is a synthetic intermediate used in the synthesis of Iloperidone. []
Relevance: Compound C, like (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, incorporates a piperidine ring linked to an aromatic system through an ether linkage. This shared structural feature suggests a potential for similar interactions with certain biological targets, even though their specific activities may differ. []
Compound Description: Compound D is a related substance of Iloperidone. It is a synthetic intermediate used in the production of Iloperidone. []
Relevance: Compound D shares a piperidine ring linked to a benzisoxazole moiety with (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone. Although their overall structures and functionalities differ, this shared structural element suggests a potential for similar interactions with certain biological targets. []
Compound Description: This compound is a derivative of rotenone, a naturally occurring insecticide. []
Relevance: Though structurally different from (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, this rotenone derivative is relevant for its shared structural motif of a heterocycle connected to a carboxamide group. This structural feature, found in various bioactive molecules, suggests a potential for interacting with similar types of biological targets. []
Compound Description: This compound is a lead compound for the development of histamine-3 receptor (H3R) inverse agonists for the treatment of obesity. It displays promising pharmacokinetic properties, a good in vitro safety profile, and high efficacy in a chronic rodent model of obesity. []
Relevance: This H3R inverse agonist is structurally related to (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone through the presence of a piperidine ring directly connected to a carbonyl group and linked to an aromatic/heterocyclic moiety. Although the specific heterocycles and substituents differ, this structural similarity points to a potential for interaction with G protein-coupled receptors. []
Compound Description: Raloxifene hydrochloride is an estrogen agonist/antagonist, commonly referred to as a selective estrogen receptor modulator (SERM). It is used for the management of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women. [, ]
Relevance: Raloxifene hydrochloride shares a structural similarity with (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone due to the presence of a piperidine ring linked to an aromatic system via an ether linkage. This shared structural feature, while existing in different molecular contexts, suggests potential for some overlap in their interactions with biological targets. [, ]
Raloxifene-N-Oxide
Compound Description: This compound is an impurity identified during the synthesis of Raloxifene hydrochloride. It is structurally similar to Raloxifene but has an N-oxide group on the piperidine ring. []
Relevance: Raloxifene-N-Oxide, like (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, incorporates a piperidine ring linked to an aromatic system through an ether linkage. Despite their differences in core structures and biological activities, this shared structural feature suggests a potential for some overlap in their interactions with biological targets. []
EP impurity A
Compound Description: This compound is an impurity identified during the synthesis of Raloxifene hydrochloride. Its structure is similar to Raloxifene but differs in specific substituents. []
Relevance: EP impurity A, like (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, incorporates a piperidine ring linked to an aromatic system via an ether linkage. Although their specific functionalities and core structures differ, this shared feature suggests a potential for some overlap in their interactions with biological targets. []
EP impurity B
Compound Description: This compound is another impurity identified during the synthesis of Raloxifene hydrochloride. Its structure is related to Raloxifene but with modifications to certain substituents. []
Relevance: EP impurity B, like (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, shares the piperidine-ether-aromatic system structural motif. Although their overall structures and biological activities may differ, this shared feature suggests a potential for similar interactions with certain targets. []
Raloxifene Dimer
Compound Description: This compound is a dimeric form of Raloxifene, formed during its synthesis. It consists of two Raloxifene molecules linked together. []
Relevance: Raloxifene Dimer, although a dimer, is related to (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone through the presence of two units, each containing a piperidine ring connected to an aromatic system via an ether linkage. This structural similarity, even in a dimeric form, suggests a potential for similar interactions with certain biological targets. []
HABT (6-Acetoxy-2-[4-hydroxyphenyl]-1-benzothiophene or 6-Hydroxy-2-[4-acetoxyphenyl]-1-benzothiophene)
Compound Description: HABT is a synthetic intermediate used in the production of Raloxifene hydrochloride. It is structurally related to Raloxifene but lacks the piperidine moiety. []
Relevance: Although HABT lacks the piperidine ring present in (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, it is relevant as a precursor in the synthesis of Raloxifene. This connection highlights the importance of understanding the reactivity and transformations of different structural components in drug development. []
Compound Description: PEBE is a synthetic intermediate used in the synthesis of Raloxifene hydrochloride. It contains the piperidine moiety and an ester group. []
Relevance: PEBE is structurally related to (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone through the shared presence of a piperidine ring connected to an aromatic system through an ether linkage. This shared structural feature suggests a potential for similar interactions with certain biological targets, despite differences in their overall structures and functionalities. []
Compound Description: HHBA is a synthetic intermediate used in the production of Raloxifene hydrochloride. It lacks the piperidine moiety but contains a ketone group. []
Relevance: Although HHBA lacks the piperidine ring present in (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, it is relevant as a synthetic precursor to Raloxifene. This connection highlights the strategic use of synthetic intermediates with specific functional groups to construct more complex drug molecules. []
Compound Description: 7-MARLF is a synthetic impurity identified during the production of Raloxifene hydrochloride. It is structurally similar to Raloxifene with an additional acetyl group. []
Relevance: 7-MARLF shares structural similarities with (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone through the presence of a piperidine ring linked to an aromatic system via an ether linkage. Despite differences in their core structures and specific functionalities, this shared structural feature suggests a potential for similar interactions with certain biological targets. []
Compound Description: This compound is a thiazole derivative and a potent inhibitor of phosphodiesterase IV (PDE4). []
Relevance: This PDE4 inhibitor, while structurally different from (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, provides a comparison point for its heterocyclic core and its ability to inhibit a specific enzyme. The target compound's biological activity is not specified, but both compounds highlight the use of heterocyclic scaffolds in medicinal chemistry. []
Compound Description: Impurity-1 is a degradation product identified in stressed samples of Paroxetine hydrochloride hemihydrate, an antidepressant drug. []
Relevance: This degradation product, although lacking the carbonyl group of (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, shares the piperidine ring linked to an aromatic system via an ether linkage. This structural similarity, despite being a degradation product, highlights the common presence of piperidine-ether-aromatic systems in pharmaceutical agents and their potential for diverse interactions with biological targets. []
Compound Description: Impurity-2 is another degradation product identified in stressed samples of Paroxetine hydrochloride hemihydrate. It is structurally similar to Paroxetine but lacks the benzodioxole moiety. []
Relevance: Impurity-2, despite lacking the carbonyl group, shares the presence of a piperidine ring linked to a fluorinated aromatic moiety with (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone. This structural similarity, even in a degradation product, suggests a potential for similar interactions with certain biological targets, highlighting the importance of piperidine rings in medicinal chemistry. []
Compound Description: This compound is a kinase inhibitory compound with potential anticancer activity. It is proposed for combined application with 4-[3-chlor-4-(cyclopropylamino-carbonyl)amino-phenoxy]-7-methoxy-6-quinolinecarboxamide for enhanced anticancer effects. []
Relevance: This kinase inhibitor, although structurally diverse from (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, shares the piperidine ring linked to a carbonyl group. This structural motif, common in various pharmaceutical agents, highlights the versatility of the piperidine-carbonyl framework for targeting diverse biological systems. []
Overview
The compound (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that exhibits potential biological activity, making it a subject of interest in pharmaceutical research. It is characterized by its unique structural features, which include a piperidine ring, a methoxy-substituted pyrazine, and an isoxazole moiety. Understanding its synthesis, molecular structure, chemical properties, and potential applications is essential for exploring its therapeutic potential.
Source and Classification
This compound can be classified under the category of heterocyclic organic compounds due to the presence of multiple heteroatoms (nitrogen and oxygen) in its structure. The classification also places it within the realm of pharmaceutical intermediates, as it may serve as a precursor or active ingredient in drug formulations.
Synthesis Analysis
Methods
The synthesis of this compound can be approached through various organic synthesis techniques, including:
Retrosynthetic Analysis: This method involves breaking down the target molecule into simpler precursors. For instance, one might identify the key functional groups and their connectivity to devise a synthetic route that utilizes commercially available starting materials.
Functional Group Manipulation: The synthesis may involve converting functional groups into more reactive forms to facilitate bond formation or disconnections during the synthesis process.
Technical Details
Starting Materials: The synthesis could start from commercially available pyrazine derivatives and isoxazole precursors.
Reagents and Conditions: Common reagents may include bases for deprotonation, coupling agents for bond formation, and solvents like dimethyl sulfoxide or acetonitrile under controlled temperatures.
Molecular Structure Analysis
Structure
The molecular structure of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone can be depicted as follows:
C13H15N3O3
This indicates that the compound consists of 13 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms.
Data
Molecular Weight: Approximately 245.28 g/mol
Structural Features: The presence of a methoxy group enhances solubility and reactivity; the piperidine ring contributes to conformational flexibility; and the isoxazole ring may provide specific biological activity.
Chemical Reactions Analysis
Reactions
The compound may undergo various chemical reactions typical for heterocyclic compounds:
Nucleophilic Substitution: Reactions involving nucleophiles attacking electrophilic centers within the molecule.
Oxidation/Reduction: Potential transformations involving changes in oxidation states of nitrogen or carbon atoms.
Condensation Reactions: Formation of new bonds by removing small molecules such as water.
Technical Details
The specifics of these reactions depend on the functional groups present in the compound and the conditions under which reactions are carried out. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring reaction progress and product purity.
Mechanism of Action
Process
Understanding the mechanism of action involves elucidating how this compound interacts with biological systems. Potential mechanisms may include:
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes relevant to disease pathways.
Receptor Binding: It may bind to certain receptors, modulating biological responses.
Data
Research into similar compounds suggests that modifications in structure can significantly alter binding affinity and selectivity towards biological targets.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a solid or crystalline form.
Solubility: Likely soluble in polar solvents due to its heteroatom content.
Chemical Properties
Stability: Stability under ambient conditions needs to be assessed through accelerated aging studies.
Reactivity: Reactivity profiles can be determined through standard organic chemistry techniques.
Applications
Scientific Uses
The compound holds potential applications in several fields:
Pharmaceutical Development: As a lead compound or intermediate in drug discovery programs targeting various diseases.
Biological Research: Useful in studies aimed at understanding specific biochemical pathways or interactions within cellular systems.
Chemical Synthesis: May serve as a building block for more complex organic molecules in synthetic chemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.